1-Benzyl-3-(pyridin-3-yl)piperazine
Description
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-benzyl-3-pyridin-3-ylpiperazine |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)12-19-10-9-18-16(13-19)15-7-4-8-17-11-15/h1-8,11,16,18H,9-10,12-13H2 |
InChI Key |
OIVTXYUVUUQSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C2=CN=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
1-Benzyl-3-(pyridin-3-yl)piperazine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have indicated that piperazine derivatives, including this compound, can exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways. Research demonstrated that it can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
- Case Study : A study explored the structure-activity relationship of similar piperazine derivatives, revealing that specific substitutions enhance anticancer potency .
Neuropharmacological Effects
The compound's piperazine structure suggests potential neuropharmacological applications:
- Serotonin Receptor Interaction : Compounds with similar scaffolds have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties .
- Alzheimer’s Disease Research : Some derivatives have been designed to inhibit acetylcholinesterase and reduce β-amyloid aggregation, suggesting potential use in treating Alzheimer's disease .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Inhibition of Pathogens : Studies have reported that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
Potential Therapeutic Applications
Given its diverse activities, this compound is being explored for several therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
- Neurological Disorders : Potential applications in treating anxiety and depression due to its interaction with serotonin receptors.
- Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for bacterial infections.
Comparison with Similar Compounds
Core Substitution Patterns
The structural diversity of piperazine derivatives arises from substitutions at positions 1, 3, and 4 of the piperazine ring. Key analogues include:
Key Observations :
Reaction Conditions and Yields
Comparative synthesis data for selected compounds:
Key Observations :
- Iridium-catalyzed amination (e.g., ) achieves high yields (>90%) under mild conditions.
- Multi-step syntheses (e.g., ) often suffer from lower cumulative yields due to purification challenges.
Physicochemical and Spectroscopic Properties
NMR and HRMS Data
- This compound : Expected $ ^1H $ NMR signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). HRMS would confirm the molecular ion at m/z 294.15 (C₁₆H₁₈N₃⁺).
- Benzyl piperazine carboxylates : $ ^{13}C $ NMR shows carbonyl peaks at ~170 ppm and piperazine carbons at 45–48 ppm .
- Nanoenergetic HNS-piperazine derivatives: $ ^{13}C $ NMR reveals shifts in aromatic carbons (110–170 ppm) due to cross-linking reactions .
Pharmacological Activity
Target-Specific Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-3-(pyridin-3-yl)piperazine derivatives?
- Methodological Answer : The synthesis often employs transition metal-catalyzed amination. For example, iridium-catalyzed reactions using allylic acetates and benzyl piperazine-1-carboxylate in DMF at 50°C yield products with high regioselectivity (up to 91% yield). Key parameters include solvent choice (polar aprotic solvents like DMF), catalyst loading (2–5 mol%), and reaction time (12–24 hours). Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is critical for isolating pure compounds .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., benzyl group protons at δ 3.5–4.5 ppm, pyridyl protons at δ 7.0–8.5 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- FTIR : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for carboxylates) .
Q. Which purification techniques are most effective for isolating this compound intermediates?
- Methodological Answer : Flash column chromatography (SiO₂, heptane:isopropyl acetate ratios from 20:1 to 5:1) effectively separates regioisomers. TLC (Rf = 0.27–0.42 in heptane:isopropyl acetate) monitors reaction progress. For enantiopure compounds, chiral SFC or HPLC is recommended .
Advanced Research Questions
Q. How can enantioselectivity be achieved and quantified in this compound synthesis?
- Methodological Answer : Chiral iridium catalysts induce enantioselectivity (e.g., 93–94% ee). Post-synthesis, enantiomeric excess is quantified via SFC with chiral stationary phases (e.g., Chiralpak IC-3 column, 3.0 μm, 4.6 × 150 mm). Methanol/CO₂ mobile phases resolve enantiomers, with retention times differing by 1–2 minutes .
Q. What computational methods are used to predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model reaction pathways, such as nucleophilic substitution at the piperazine nitrogen. Transition state analysis predicts activation barriers, while electrostatic potential maps identify nucleophilic/electrophilic sites .
Q. How should researchers address contradictory bioactivity data in pharmacological studies of this compound analogs?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to rule out assay artifacts .
- Target Selectivity Profiling : Use kinase/enzyme panels to confirm off-target effects (e.g., CYP450 inhibition) .
- Structural Analogs : Compare nitro-reduced derivatives (e.g., 1-Benzyl-3-(aminopyridin-3-yl)piperazine) to assess if bioactivity stems from the nitro group .
Q. What strategies enhance the metabolic stability of this compound-based drug candidates?
- Methodological Answer :
- Isotopic Labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to improve membrane permeability .
- In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., benzylic positions prone to oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
